2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone
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Overview
Description
2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone is an organic compound with a molecular formula of C12H15BrO2. It is a brominated ketone, characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone typically involves the bromination of 1-(4-ethoxyphenyl)-2-methyl-1-propanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of substituted derivatives such as 2-methoxy-1-(4-ethoxyphenyl)-2-methyl-1-propanone.
Reduction: Formation of 2-bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanol.
Oxidation: Formation of 2-bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanoic acid.
Scientific Research Applications
2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)-2-methyl-1-propanone: Similar structure with a methoxy group instead of an ethoxy group.
2-Bromo-1-(4-methylphenyl)-2-methyl-1-propanone: Similar structure with a methyl group instead of an ethoxy group.
Uniqueness
2-Bromo-1-(4-ethoxyphenyl)-2-methyl-1-propanone is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C12H15BrO2 |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-bromo-1-(4-ethoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-4-15-10-7-5-9(6-8-10)11(14)12(2,3)13/h5-8H,4H2,1-3H3 |
InChI Key |
XEBIFJUGGBFCHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(C)(C)Br |
Origin of Product |
United States |
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